molecular formula C10H11N3O B140383 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 130506-85-3

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B140383
CAS No.: 130506-85-3
M. Wt: 189.21 g/mol
InChI Key: MYWBEGOUWKJCEB-UHFFFAOYSA-N
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Description

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound with a molecular formula of C10H11N3O and a molecular weight of 189.22 g/mol . This compound is characterized by its pyrazolo[1,5-a]pyrimidine core, which is a fused ring system combining pyrazole and pyrimidine rings. The presence of methyl groups at positions 2 and 7, along with an ethanone group at position 6, contributes to its unique chemical properties.

Scientific Research Applications

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its unique structure, it serves as a lead compound in drug discovery programs aimed at developing new pharmaceuticals.

    Industry: It finds applications in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

Pyrazolo[1,5-a]pyrimidines, the class of compounds to which 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone belongs, are known to be the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .

Preparation Methods

The synthesis of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,7-dimethylpyrazole and a suitable pyrimidine derivative, the reaction can be catalyzed by acids or bases to form the desired fused ring system.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-4-10-11-5-9(8(3)14)7(2)13(10)12-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWBEGOUWKJCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348639
Record name 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130506-85-3
Record name 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-dimethylaminomethylene-pentane-2,4-dione (4 g, 25.8 mmol) and 3-amino-5-methylpyrazole (2.45 g, 24.5 mmol) in ethanol (50 mL) was heated to reflux for 2 hrs, then cooled to ambient temperature and stirred over night. The solid precipitate was collected by filtration and washed with cold ethanol (50 mL). The solid was dried under vacuum to provided 3.8 g of the title compound. 1H NMR (300 MHz, CD3OD) δ 2.52 (s, 3 H), 2.68 (s, 3 H), 3.07 (s, 3 H), 6.55 (s, 1 H), 6.87 (s, 1 H); MS (DCl/NH3) m/z 190 (M+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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